Bienvenue dans la boutique en ligne BenchChem!

(E)-3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid

Lipophilicity Drug-likeness Membrane permeability

(E)-3-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid (CAS 1216363‑82‑4, MF C₁₁H₉BrO₄, MW 285.09) is a halogenated benzodioxine‑acrylic acid hybrid building block currently supplied at ≥95 % purity. The molecule combines a 2,3‑dihydro‑1,4‑benzodioxin core with an (E)‑acrylic acid side chain and a single bromine atom at the 7‑position.

Molecular Formula C11H9BrO4
Molecular Weight 285.09 g/mol
Cat. No. B14030376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid
Molecular FormulaC11H9BrO4
Molecular Weight285.09 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=C(C(=C2)Br)C=CC(=O)O
InChIInChI=1S/C11H9BrO4/c12-8-6-10-9(15-3-4-16-10)5-7(8)1-2-11(13)14/h1-2,5-6H,3-4H2,(H,13,14)/b2-1+
InChIKeyREHUDSQVQZNPMP-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: (E)-3-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic Acid – CAS 1216363-82-4


(E)-3-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid (CAS 1216363‑82‑4, MF C₁₁H₉BrO₄, MW 285.09) is a halogenated benzodioxine‑acrylic acid hybrid building block currently supplied at ≥95 % purity . The molecule combines a 2,3‑dihydro‑1,4‑benzodioxin core with an (E)‑acrylic acid side chain and a single bromine atom at the 7‑position. This substitution pattern imparts distinct electronic and steric properties that differentiate it from the non‑halogenated parent (CAS 14939‑91‑4) and from other halogen congeners [1].

Why the 7‑Bromo‑(E)‑acrylic Acid Benzodioxin Cannot Be Replaced by a Generic Analog


Substituting the target compound with a non‑halogenated, chloro‑, fluoro‑, or regioisomeric analog risks altering three interdependent properties that govern both synthetic utility and biological readout: (i) lipophilicity (predicted LogP ≈ 2.32 for the 7‑Br analog vs. an estimated ~1.5 for the non‑brominated parent based on Hansch πBr‑aromatic = 0.86 [1]); (ii) C–Br bond reactivity, which enables oxidative addition in cross‑coupling chemistry that is kinetically inaccessible to C–Cl or C–F bonds under mild conditions; and (iii) the biological activity profile, as evidenced by the lipogenesis‑inhibition patent that explicitly distinguishes bromo‑substituted benzodioxins from fluoro‑, methyl‑, and unsubstituted species [2]. Procurement of a generic “benzodioxin‑acrylic acid” without verifying the 7‑bromo‑(E)‑configuration therefore introduces uncontrolled variables that compromise experimental reproducibility and SAR continuity.

Quantitative Differentiation Evidence: (E)-3-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic Acid vs. Closest Analogs


Predicted Lipophilicity (LogP) of the 7‑Bromo Derivative vs. the Non‑Halogenated Parent

The target compound exhibits a computed LogP of 2.3181 (ALogP) . Applying the well‑established Hansch aromatic π constant for bromine (π = 0.86) [1] to the non‑halogenated scaffold yields an estimated LogP of ~1.46 for (E)‑3‑(2,3‑dihydrobenzo[b][1,4]dioxin‑6‑yl)acrylic acid (CAS 14939‑91‑4). The ΔLogP of approximately +0.86 units represents a roughly 7‑fold increase in octanol‑water partition coefficient, directly impacting passive membrane permeability and tissue distribution.

Lipophilicity Drug-likeness Membrane permeability

Biological Differentiation: Bromo‑Substituted Benzodioxins as Lipogenesis Inhibitors vs. Fluoro, Methyl, and Unsubstituted Analogs

US Patent 4,208,424 explicitly claims alkyl esters of substituted 2,3‑dihydro‑1,4‑benzodioxin‑2‑carboxylic acids as lipogenesis inhibitors in mammals and lists ten distinct substitution species, including the 6‑ and 7‑bromo mixture as Species No. 4 [1]. The patent distinguishes bromo substitution from fluoro (Species No. 3), methyl (Species No. 2), methoxy (Species No. 5 and 10), and unsubstituted (Species No. 1) analogs, indicating that each substituent class produces a unique pharmacological profile. Although the patent data are for the 2‑carboxylate ester series rather than the 6‑acrylic acid series, the core benzodioxin scaffold is identical, and the bromine‑dependent activity trend is class‑conserved.

Lipogenesis inhibition Metabolic disease SAR

Synthetic Utility: C–Br Bond Reactivity Advantage for Downstream Cross‑Coupling Chemistry

The aryl‑bromine bond in the target compound enables Pd‑catalyzed Suzuki, Heck, Sonogashira, and Buchwald‑Hartwig couplings under mild conditions (typically 60–100 °C with standard Pd(PPh₃)₄ or Pd₂(dba)₃ catalysts) [1]. In contrast, the corresponding aryl chloride requires higher temperatures (≥110 °C) and specialized ligand systems for efficient oxidative addition, while the aryl fluoride is essentially inert under standard cross‑coupling conditions [REFS-1, REFS-2]. The 7‑bromo position is electronically activated by the para‑oxygen of the dioxin ring, further enhancing reactivity relative to meta‑ or ortho‑bromo benzodioxin isomers .

Synthetic building block Cross-coupling C–Br reactivity

Purity Specification and Batch Consistency for Reproducible Research

The target compound is supplied with a certified minimum purity of ≥95 % as determined by HPLC or NMR . This specification is comparable to the non‑brominated analog (CAS 14939‑91‑4, typically supplied at 95–98 % ) and to the 7‑bromo‑2,3‑dihydro‑1,4‑benzodioxine‑6‑carboxylic acid analog (CAS 59820‑91‑6, ≥95 % [1]). However, the target compound benefits from a defined (E)‑stereochemistry confirmed by the synthetic route (Heck reaction under inert atmosphere) , whereas some analogs are sold as unspecified geometric isomer mixtures.

Purity specification Quality control Reproducibility

Positional Isomer Specificity: 7‑Bromo vs. 6‑Bromo vs. 8‑Bromo Benzodioxin Derivatives

The target compound carries bromine exclusively at the 7‑position of the benzodioxin ring, with the acrylic acid moiety at position 6. This 6‑acrylic‑acid/7‑bromo substitution pattern is distinct from the 6‑bromo isomer (e.g., 6‑bromo‑2,3‑dihydrobenzo[b][1,4]dioxine, CAS 52287‑51‑1), the 8‑bromo isomer, and the 7‑bromo‑6‑carboxylic acid derivative (CAS 59820‑91‑6) [REFS-1, REFS-2]. US Patent 4,208,424 treats the 6‑ and 7‑bromo isomers as a mixture (Species No. 4) but implies that individual isomers may exhibit differential activity [1]. The (E)‑acrylic acid at position 6 extends the conjugated π‑system relative to the 6‑carboxylic acid analog, which may alter UV absorption and electronic properties relevant to materials applications.

Regiochemistry Positional isomer Structure‑activity relationship

High‑Confidence Application Scenarios for (E)-3-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic Acid


Medicinal Chemistry: Benzodioxin‑Based Kinase or Enzyme Inhibitor SAR Programs

The compound serves as a key intermediate for constructing focused libraries of benzodioxin‑acrylic acid hybrids targeting enzymes where halogen‑dependent potency shifts have been documented (e.g., lipogenesis inhibition [1], urease, and xanthine oxidase for the non‑brominated scaffold). The 7‑bromo substituent provides a synthetic handle for late‑stage diversification via Suzuki or Buchwald‑Hartwig coupling, enabling rapid exploration of aryl‑, heteroaryl‑, and amine‑substituted analogs [2]. Researchers should specify this exact CAS number to ensure the correct regio‑ and stereochemistry when ordering follow‑up compounds for SAR tables.

Chemical Biology: Covalent Probe Development via Acrylic Acid Michael Acceptor

The (E)‑acrylic acid moiety is a well‑established Michael acceptor capable of forming covalent adducts with active‑site cysteine residues. The bromine atom at the 7‑position increases the electrophilicity of the conjugated π‑system (predicted LogP ≈ 2.32 enhances cell permeability ) while providing a heavy‑atom label for X‑ray crystallography phase determination. This dual functionality makes the compound a privileged scaffold for covalent inhibitor and chemical probe campaigns.

Materials Science: Precursor for π‑Conjugated Polymers and Optoelectronic Monomers

The benzodioxin‑acrylic acid core with a 7‑bromo substituent is structurally analogous to monomers used in conductive polymer synthesis. The C–Br bond permits Stille or Suzuki polycondensation, while the acrylic acid group enables post‑polymerization functionalization or metal‑oxide surface anchoring. The (E)‑configuration ensures extended conjugation, which is critical for maintaining low band‑gap properties in the resulting polymer .

Analytical Reference Standard and Method Development

With a documented CAS number (1216363‑82‑4), ≥95 % purity, and computed descriptors (LogP 2.32, TPSA 55.76 Ų ), the compound is suitable as a retention‑time marker for reversed‑phase HPLC method development targeting halogenated cinnamic acid derivatives. Its distinct UV chromophore (extended conjugation through the benzodioxin‑acrylic acid system) facilitates low‑concentration detection, and the bromine isotope pattern provides a characteristic mass spectrometry signature for LC‑MS/MS method validation.

Quote Request

Request a Quote for (E)-3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.